

The Discovery and Synthesis of (S)-ATPO: A Technical Guide

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Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B1665826

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(S)-ATPO, with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of **(S)-ATPO**, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The development of **(S)-ATPO** emerged from research focused on creating selective ligands for glutamate receptors, particularly the AMPA subtype, to investigate their physiological roles and therapeutic potential in neurological disorders. The isoxazole scaffold was identified as a promising starting point for designing AMPA receptor antagonists. The introduction of a phosphonomethoxy group at the 3-position and a tert-butyl group at the 5-position of the isoxazole ring, coupled with the L-alanine side chain, led to the discovery of ATPO as a potent and selective competitive antagonist. The pharmacological activity was found to reside in the (S)-enantiomer.

Pharmacological Profile

(S)-ATPO exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation. This action modulates excitatory neurotransmission.

Quantitative Pharmacological Data

The following table summarizes the key quantitative pharmacological data for **(S)-ATPO**.

Parameter	Receptor/Assay	Value	Reference
IC50	[3H]AMPA displacement on GluR2-S1S2J	12.2 μ M	[1]
Binding Affinity (Ki)	Recombinant rat AMPA receptors	-	
GluA1	Data not available		
GluA2	Data not available		
GluA3	Data not available		
GluA4	Data not available		

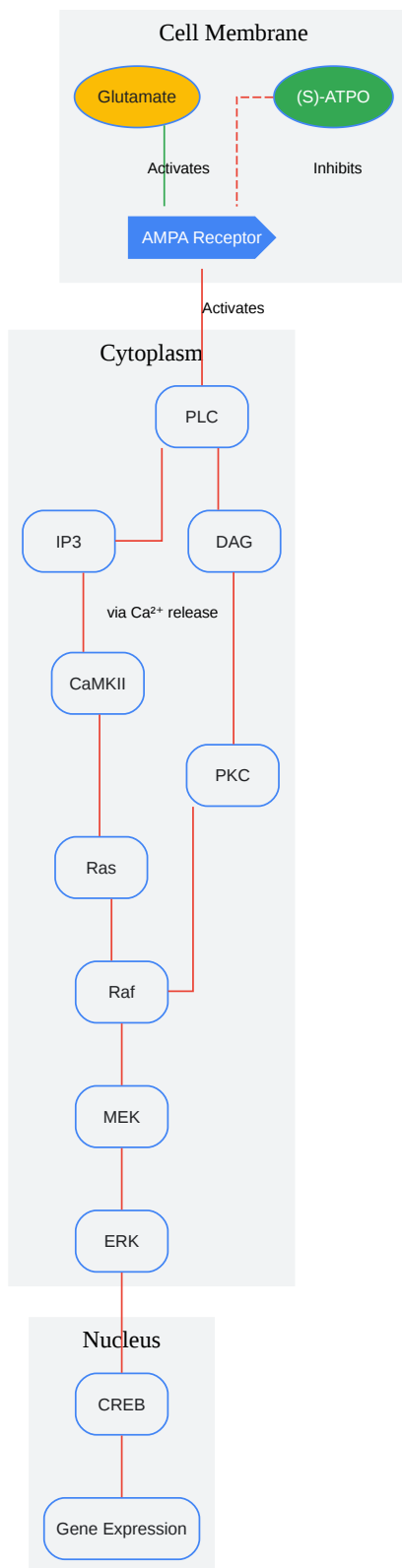
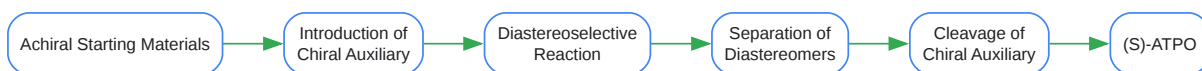
Note: Specific Ki values for individual AMPA receptor subunits were not available in the searched literature. Further research is required to populate these fields.

Synthesis of (S)-ATPO

The synthesis of **(S)-ATPO** involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. The following is a representative, albeit general, synthetic scheme based on available information. A detailed, step-by-step protocol would require access to the full text of primary research articles.

Asymmetric Synthesis Workflow

The asymmetric synthesis is crucial for obtaining the pharmacologically active (S)-enantiomer. This is typically achieved through the use of a chiral auxiliary or a stereoselective catalytic method.



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References

- 1. Discovery and characterization of a novel dihydroisoxazole class of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
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